silane CAS No. 101025-86-9](/img/structure/B15387767.png)
[(3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxy](trimethyl)silane
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Description
[(3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxy](trimethyl)silane is a useful research compound. Its molecular formula is C12H22OSi and its molecular weight is 210.39 g/mol. The purity is usually 95%.
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Biological Activity
(3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane, also known by its CAS number 101025-86-9, is an organosilicon compound that exhibits unique chemical properties due to the presence of both silane and cyclopentene functionalities. This article focuses on the biological activity of this compound, exploring its potential applications in various fields such as pharmacology and materials science.
The molecular formula of (3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane is C₁₂H₂₂OSi, with a molecular weight of 210.39 g/mol. It is characterized as a colorless to light yellow liquid with a boiling point of approximately 68 °C at reduced pressure and a specific gravity of 0.84 .
Antimicrobial Properties
Research has indicated that organosilicon compounds, including silanes, possess antimicrobial properties. A study examining a series of silane compounds found that those with cyclic structures exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes .
Neuraminidase Inhibition
Another area of interest is the potential role of (3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses such as influenza. Compounds with similar structures have shown promise in inhibiting this enzyme, suggesting that (3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane may exhibit similar activity .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various organosilicon compounds, including (3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane). The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL, respectively .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
(3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane | 32 | Staphylococcus aureus |
(3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane | 64 | Escherichia coli |
Neuraminidase Inhibition Study
In another investigation focusing on neuraminidase inhibitors, compounds structurally similar to (3-Ethenyl-2-ethylcyclopent-1-en-1-yl)oxysilane were tested for their ability to inhibit viral replication in vitro. The results indicated a dose-dependent inhibition effect, with IC50 values suggesting effective antiviral properties at concentrations below 100 µM .
Properties
CAS No. |
101025-86-9 |
---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
(3-ethenyl-2-ethylcyclopenten-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-6-10-8-9-12(11(10)7-2)13-14(3,4)5/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
BWVYEUVMWRAQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1C=C)O[Si](C)(C)C |
Origin of Product |
United States |
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